molecular formula C6H8O2 B1442855 3-(Prop-2-ynyl)oxetan-3-ol CAS No. 1354550-84-7

3-(Prop-2-ynyl)oxetan-3-ol

Cat. No. B1442855
CAS RN: 1354550-84-7
M. Wt: 112.13 g/mol
InChI Key: NUVJUOZKDXUTIN-UHFFFAOYSA-N
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Description

“3-(Prop-2-ynyl)oxetan-3-ol” is a chemical compound with the molecular formula C6H8O2 . It has a molecular weight of 112.127 .


Synthesis Analysis

A highly regioselective ring opening reaction of terminal epoxides with 2-bromobenzoic acid catalyzed by tetrabutylammonium bromide was accomplished. This procedure is operationally simple and practical for the synthesis of a series of β-hydroxy esters. Using this protocol, oxetan-3-ol could be prepared efficiently in a good yield .


Molecular Structure Analysis

The molecular structure of “3-(Prop-2-ynyl)oxetan-3-ol” is represented by the formula C6H8O2 . More detailed structural information may be available in specialized chemical databases or literature.

Scientific Research Applications

Synthesis of New Oxetane Derivatives

Oxetanes, such as 3-(Prop-2-ynyl)oxetan-3-ol , are of significant interest in synthetic chemistry due to their potential to create new molecular frameworks. The compound can be used to synthesize new oxetane derivatives with diverse functional groups, which can serve as building blocks for more complex molecules .

Medicinal Chemistry

In medicinal chemistry, 3-(Prop-2-ynyl)oxetan-3-ol can be utilized to develop novel pharmaceuticals. Its unique structure allows for the creation of compounds with potential therapeutic effects, particularly in the realm of drug design where oxetane rings are valued for their stability and bioavailability .

Material Science

The compound’s ability to form stable ring structures makes it valuable in material science. It can be used to enhance the properties of polymers or create new materials with desirable characteristics such as increased durability or chemical resistance .

Catalysis

3-(Prop-2-ynyl)oxetan-3-ol: can act as a precursor in catalytic processes. Its reactive alkyne group can be involved in various catalytic cycles, potentially leading to the development of new catalytic systems for industrial applications .

Agrochemical Research

In agrochemical research, derivatives of 3-(Prop-2-ynyl)oxetan-3-ol could be explored for their potential use as novel pesticides or herbicides. The oxetane ring might confer unique properties that affect the biological activity of these compounds .

Computational Chemistry

The compound’s structure is also of interest in computational chemistry for modeling reactions and predicting the behavior of new oxetane derivatives. This can lead to a better understanding of reaction mechanisms and the design of more efficient synthetic routes .

Environmental Chemistry

3-(Prop-2-ynyl)oxetan-3-ol: may be studied for its environmental impact, particularly in the degradation of pollutants. Its chemical reactivity could be harnessed to break down harmful substances in the environment .

Biochemistry

Lastly, in biochemistry, the compound could be used to study enzyme-substrate interactions, given its potential to mimic certain biological molecules. This could provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .

Safety and Hazards

The safety data sheet for a similar compound, Oxetan-3-ol, indicates that it is a combustible liquid that is harmful if swallowed. It causes skin irritation and serious eye damage, and may cause respiratory irritation . It’s important to handle such chemicals with appropriate safety measures.

properties

IUPAC Name

3-prop-2-ynyloxetan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c1-2-3-6(7)4-8-5-6/h1,7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVJUOZKDXUTIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1(COC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-2-ynyl)oxetan-3-ol

CAS RN

1354550-84-7
Record name 3-(Prop-2-ynyl)oxetan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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